3-Chlorobalipramine Maleate
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Overview
Description
3-Chlorobalipramine Maleate is a halogenated derivative of Balipramine, a tricyclic antidepressant. It is also known as an impurity of Imipramine, another tricyclic antidepressant. This compound is primarily utilized in scientific research, particularly in the field of neurobiology and proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobalipramine Maleate involves the halogenation of Balipramine. The reaction typically requires a halogenating agent such as chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Chlorobalipramine Maleate is widely used in scientific research due to its unique properties. It is particularly valuable in the study of neurobiological mechanisms and the development of novel treatments for mental disorders. The compound is also used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Chlorobalipramine Maleate involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGBIUHDRDKSW-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.